molecular formula C15H12FNO3 B1662595 Exo1 CAS No. 461681-88-9

Exo1

Cat. No.: B1662595
CAS No.: 461681-88-9
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exonuclease 1 (Exo1) is a multifunctional 5'→3' exonuclease and flap endonuclease critical for maintaining genomic integrity . As a key enzyme in multiple DNA damage response (DDR) pathways, this compound is an essential tool for researchers studying DNA replication, repair, and cancer mechanisms. Its primary research applications include its central role in DNA mismatch repair (MMR), where it excises mismatched nucleotides in a process involving interactions with Msh2 and Mlh1 . In homologous recombination (HR), this compound performs long-range resection of DNA double-strand breaks to generate single-stranded DNA (ssDNA) overhangs, which are essential for the repair process . Studies utilizing single-molecule imaging have shown that this compound is a processive nuclease, and its activity is dynamically regulated by ssDNA-binding proteins like Replication Protein A (RPA) . Beyond fundamental mechanisms, this compound is a significant protein in oncological research. It is frequently overexpressed in various malignancies, including lung, liver, and breast cancers, where its high expression is often correlated with poor patient prognosis . Recent synthetic lethality screens have identified this compound loss as a vulnerability in Fanconi Anaemia (FA) pathway-deficient and BRCA1-A complex-deficient cancers, highlighting its potential as a therapeutic target in a broad spectrum of DDR-deficient cancers that are unaddressed by current therapies . This product is supplied for research applications only, including in vitro biochemical assays, cell-based studies, and cancer biology investigations. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Methyl Anthranilate with 4-Fluorobenzoyl Chloride

The primary synthetic route involves the formation of an amide bond between methyl anthranilate (methyl 2-aminobenzoate) and 4-fluorobenzoyl chloride. This method parallels strategies described in patent CN109553528A for analogous ester derivatives.

Reaction Mechanism :

  • Synthesis of 4-Fluorobenzoyl Chloride :
    4-Fluorobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in anhydrous dichloromethane (DCM) under reflux to generate the acyl chloride. The reaction typically achieves >90% conversion within 2–4 hours.
  • Amide Coupling :
    Methyl anthranilate is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 12–24 hours, yielding this compound as a crystalline solid.

Optimization Considerations :

  • Excess acyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine.
  • Solvents like tetrahydrofuran (THF) or DCM improve solubility and reaction homogeneity.
  • Catalytic dimethylaminopyridine (DMAP) accelerates acylation kinetics.

Alternative Pathway: Esterification of Preformed Amide

An alternative approach involves synthesizing 2-(4-fluorobenzoylamino)benzoic acid followed by methyl esterification:

  • Amide Formation :
    2-Aminobenzoic acid is coupled with 4-fluorobenzoyl chloride using carbodiimide-based coupling agents (e.g., $$ \text{N,N}'\text{-dicyclohexylcarbodiimide} $$, DCC) in DCM.
  • Methyl Esterification :
    The carboxylic acid intermediate is treated with methanol ($$ \text{CH}3\text{OH} $$) in the presence of sulfuric acid ($$ \text{H}2\text{SO}_4 $$) or thionyl chloride under reflux.

Yield Comparison :

Step Reagents Temperature Yield (%)
Amide formation DCC, $$ \text{Et}_3\text{N} $$ 0–25°C 75–85
Esterification $$ \text{CH}3\text{OH} $$, $$ \text{H}2\text{SO}_4 $$ 60–80°C 90–95

Purification and Characterization

Crystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms purity >98%.

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
    δ 8.35 (s, 1H, NH), 8.10–7.95 (m, 2H, Ar-H), 7.60–7.45 (m, 4H, Ar-H), 3.95 (s, 3H, OCH$$ _3 $$).
  • IR (KBr) :
    1720 cm$$ ^{-1} $$ (C=O ester), 1650 cm$$ ^{-1} $$ (C=O amide), 1240 cm$$ ^{-1} $$ (C-F).

Industrial-Scale Production Challenges

Side Reactions and Mitigation

  • Hydrolysis of Acyl Chloride :
    Moisture exposure leads to premature hydrolysis, reducing yields. Strict anhydrous conditions are maintained using molecular sieves or inert atmospheres.
  • Over-Esterification :
    Prolonged reflux during esterification may degrade the amide bond. Reaction monitoring via thin-layer chromatography (TLC) is critical.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation reduces reaction times from hours to minutes. Preliminary trials show 85% yield for the amide coupling step at 100°C for 15 minutes.

Enzymatic Esterification

Lipase-catalyzed esterification using Candida antarctica lipase B (CAL-B) in ionic liquids offers a greener alternative, though yields remain suboptimal (50–60%).

Scientific Research Applications

Role in DNA Repair Mechanisms

Exo1 is primarily known for its function in DNA repair processes, particularly during the resection of double-strand breaks (DSBs). It plays a vital role in homologous recombination (HR) by generating single-stranded DNA (ssDNA) that is essential for repair.

  • Mechanism of Action : this compound acts as a 5' to 3' exonuclease and 5' flap endonuclease, facilitating the processing of DNA nicks and DSBs. This activity is regulated by single-stranded DNA binding proteins (SSBs), such as replication protein A (RPA), which modulate this compound's binding and activity on damaged DNA .
  • Case Study : In a study examining the effects of RPA on this compound activity, researchers found that depletion of RPA in human cells led to increased recruitment of this compound to damage sites but reduced overall DNA resection. This highlights the complex regulatory mechanisms governing this compound's function in vivo .

Implications in Cancer Biology

Recent studies have implicated this compound in various cancer types, suggesting its potential as a biomarker and therapeutic target.

  • Hepatocellular Carcinoma (HCC) : Research has shown that this compound expression is significantly elevated in HCC tissues. High levels of this compound correlate with increased cell proliferation and invasiveness, indicating its role as an oncogene. Knockdown of this compound resulted in decreased tumorigenicity both in vitro and in vivo, suggesting that targeting this compound could be a viable therapeutic strategy for HCC .
  • Polymorphisms and Cancer Risk : A meta-analysis identified associations between specific polymorphisms in the this compound gene and increased susceptibility to various cancers. This underscores the importance of genetic variations in influencing cancer risk and highlights the potential for personalized medicine approaches targeting this compound pathways .

Therapeutic Applications

The regulation of this compound activity presents opportunities for therapeutic interventions, particularly in cancer treatment.

  • Inhibitors Development : Researchers are exploring chemical inhibitors that can modulate this compound activity. Such inhibitors could potentially enhance the efficacy of existing cancer therapies by preventing excessive DNA resection, which can lead to genomic instability .
  • Degradation Mechanisms : Studies indicate that the degradation of this compound is a critical regulatory mechanism to prevent hyper-resection during DNA repair. Understanding this process may inform strategies to manipulate this compound levels therapeutically .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
DNA Repair Facilitates homologous recombination by generating ssDNA from DSBsRPA regulates this compound activity; depletion increases recruitment but reduces resection
Cancer Biology Elevated levels linked to tumor growth and invasivenessHigh this compound expression correlates with poor prognosis in HCC; knockdown reduces tumorigenicity
Therapeutic Development Potential target for inhibitors to modulate activityChemical inhibitors being explored; degradation mechanisms prevent hyper-resection

Mechanism of Action

Exonuclease 1 exerts its effects through its enzymatic activities. It functions as a 5’ to 3’ exonuclease, removing nucleotides from the 5’ end of DNA strands. It also exhibits endonuclease activity, cleaving 5’-overhanging flap structures. These activities are crucial for DNA repair processes, including mismatch repair and double-strand break repair . Exonuclease 1 interacts with various proteins, such as Msh2, MLH1, and PCNA, to facilitate its role in DNA repair .

Comparison with Similar Compounds

Comparative Analysis of Exo1 with Structurally or Functionally Similar Enzymes

This compound vs. Dna2

  • Activity and Mechanism :
    • This compound directly processes dsDNA, degrading 5'-terminated strands without requiring a helicase partner .
    • Dna2, in contrast, is an ssDNA-specific nuclease dependent on helicases (e.g., Sgs1/BLM) for DNA unwinding .
  • Resection Pathways :
    • In yeast, this compound and Dna2-Sgs1 contribute equally to resection in wild-type cells. However, the 9-1-1 checkpoint clamp (Mec3) exerts opposite effects: mec3Δ enhances resection in This compoundΔ strains but reduces it in sgs1Δ strains .
    • Human BLM helicase stimulates this compound, a mechanism absent in yeast .
  • Disease Links :

This compound vs. Flap Endonuclease 1 (FEN1)

  • Structural Family : Both belong to the RAD2 nuclease family but serve distinct roles .
  • Function :
    • This compound promotes telomeric recombination and ssDNA generation at uncapped telomeres.
    • FEN1 primarily processes Okazaki fragments during lagging-strand replication and resolves telomeric G4 structures .
  • Substrate Specificity: this compound digests ssDNA in a threading manner, inhibited by RPA binding .

This compound vs. MRE11

  • Activity Direction :
    • This compound: 5'→3' exonuclease.
    • MRE11: 3'→5' exonuclease, part of the MRN complex (MRE11-RAD50-NBS1) .
  • Collaboration in Gap Processing :
    • During replication stress, this compound and MRE11 bidirectionally expand PRIMPOL-generated ssDNA gaps. This compound processes the 5' end (3'→5' direction), while MRE11 acts on the 3' end (5'→3') .
    • Depletion of either nuclease fully suppresses gap accumulation, indicating epistatic interaction .
  • Regulation :
    • USP1 deubiquitinates PCNA to recruit both nucleases; inhibition of USP1 blocks their activity .

Key Research Findings and Data Tables

Table 1: Functional Comparison of this compound with Related Nucleases

Enzyme Activity Direction Key Partners Role in DNA Repair Regulatory Mechanism Disease Associations
Dna2 5'→3' nuclease (ssDNA) Sgs1/BLM helicase Resection with helicase Helicase dependency Not specified
FEN1 Flap endonuclease PCNA, DNA Pol δ Okazaki processing, telomere lagging strand Substrate specificity Not specified
MRE11 3'→5' exonuclease RAD50, NBS1 (MRN) DSB resection, replication restart USP1-PCNA interaction Ataxia-telangiectasia disorders

Table 2: Impact of this compound Phosphorylation on Drug Sensitivity

This compound Variant Camptothecin Sensitivity Telomere Uncapping Response
Wild-type (this compound) Sensitive Normal
This compound-4SHA (phospho-deficient) Resistant Enhanced survival
This compound-4SHE (phospho-mimetic) Hypersensitive Reduced survival

Disease Associations and Therapeutic Implications

  • Cancer Biomarker: this compound overexpression in prostate cancer (PCa) drives lipid metabolism via the this compound/P53/SREBP1 axis, promoting tumor progression . In hepatocellular carcinoma (HCC), this compound upregulation correlates with poor prognosis and immune infiltration .
  • Genetic Variants: Promoter SNP rs3902093 reduces this compound expression and melanoma risk .
  • Therapeutic Targeting :
    • In triple-negative breast cancer (TNBC), PI3K inhibition downregulates this compound and FOXM1, sensitizing tumors to PARP inhibitors .
    • USP1 inhibitors block this compound/MRE11-mediated gap expansion, potentiating replication stress in PRIMPOL-overexpressing cells .

Biological Activity

Exonuclease 1 (EXO1) is a crucial enzyme involved in various biological processes, primarily associated with DNA metabolism, including DNA repair, replication, and recombination. This article delves into the biological activities of this compound, highlighting its enzymatic functions, regulatory mechanisms, and implications in diseases such as cancer.

Overview of this compound

This compound is a member of the RAD2 nuclease family and is characterized by its 5' to 3' exonuclease activity. It plays a pivotal role in maintaining genomic integrity through its involvement in several DNA repair pathways, including:

  • DNA Mismatch Repair (MMR)
  • Double-Strand Break Repair (DSBR)
  • Telomere Maintenance
  • Somatic Hypermutation and Class Switch Recombination in B cells

Enzymatic Functions

This compound exhibits both exonuclease and endonuclease activities, which are essential for processing various DNA structures. Its enzymatic functions can be summarized as follows:

Function Description
5' to 3' Exonuclease Degrades nucleotides from the 5' end of DNA strands.
5' Flap Endonuclease Cleaves flap structures during DNA replication and repair processes.
Holliday Junction Resolution Processes complex DNA structures formed during homologous recombination.

Regulatory Mechanisms

The activity of this compound is tightly regulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation by checkpoint kinases in response to DNA damage inhibits this compound's exonuclease activity, thereby stabilizing replication forks under stress conditions . This regulation is crucial for maintaining genomic stability during cellular stress.

This compound in Cancer Biology

Recent studies have highlighted the role of this compound in cancer, particularly hepatocellular carcinoma (HCC). Research indicates that:

  • Upregulation in Tumors : this compound expression is significantly increased in HCC tissues, correlating with poor prognosis and liver cirrhosis .
  • Functional Impact : Knockdown of this compound reduces proliferation and invasion of HCC cells both in vitro and in vivo, suggesting its potential role as an oncogene .

Genetic Studies

Genetic models have been employed to dissect the roles of this compound:

  • Mouse Models : Studies using this compound-deficient mice demonstrate that both enzymatic and scaffolding functions of this compound are critical for error-free DNA repair processes. Mice lacking functional this compound exhibit increased susceptibility to genomic instability and cancer predisposition .

Implications for Therapeutics

Given its dual role in DNA repair and cancer progression, targeting this compound could provide therapeutic avenues for cancer treatment. Inhibitors designed to modulate its activity may enhance the efficacy of existing cancer therapies by impairing the ability of tumor cells to repair DNA damage.

Q & A

Q. What are the primary biochemical functions of Exo1, and how can they be experimentally validated?

this compound (Exonuclease 1) is a 5'→3' exonuclease with roles in DNA mismatch repair (MMR), homologous recombination (HR), and resection of DNA double-strand breaks (DSBs). Key activities include:

  • Exonuclease activity : Cleaves mismatched bases during MMR, validated via in vitro repair assays using substrates with base mismatches or insertion/deletion loops .
  • Interaction with repair complexes : Binds MutSα (MSH2-MSH6) and MutLα (MLH1-PMS1) for MMR. Co-immunoprecipitation (Co-IP) assays in mammalian cells confirm these interactions .
  • Resection activity : Generates single-stranded DNA (ssDNA) at DSBs, measured using fluorescence-based resection assays (e.g., RPA-coated ssDNA detection) .

Methodological Tip : To assess this compound activity, use recombinant this compound protein in exonuclease assays with radiolabeled DNA substrates. For in vivo validation, employ this compound-deficient cell lines (e.g., This compound<sup>−/−</sup> mice) and quantify microsatellite instability (MSI) or HPRT mutation rates .

Q. How does this compound contribute to DNA mismatch repair, and what experimental models are used to study this?

this compound excises mismatched bases during MMR, working downstream of MutSα and MutLα. Key findings:

  • This compound<sup>−/−</sup> mice show defective repair of base-base mismatches and 1–2 nucleotide loops, leading to elevated MSI and lymphoma susceptibility .
  • This compound interacts with PCNA to enhance processivity; disruption of this interaction (e.g., via PCNA-binding domain mutations) reduces repair efficiency .

Experimental Models :

  • Mouse embryonic fibroblasts (MEFs) : Measure MMR efficiency using in vitro repair assays with heteroduplex DNA .
  • Yeast genetics : Study synthetic lethality by combining This compoundΔ with mutations in MLH1, PMS1, or MSH2 to identify functional interactions .

Advanced Research Questions

Q. How do this compound polymorphisms (e.g., K589E) influence cancer susceptibility, and what methodologies resolve conflicting data across studies?

The this compound K589E polymorphism (rs1047840) alters splicing efficiency and has been linked to cancer risk via meta-analyses. Contradictions arise due to:

  • Population heterogeneity : Confounders like ethnicity (e.g., Asian vs. European cohorts) and cancer type (e.g., colorectal vs. lung adenocarcinoma).
  • Functional ambiguity : The K589E variant may impair this compound’s scaffolding role in somatic hypermutation (SHM) without affecting nuclease activity .

Methodological Approach :

  • Meta-analysis : Pool case-control studies using fixed/random-effects models (e.g., RevMan software) to calculate odds ratios (ORs) .
  • Functional validation : Use CRISPR-edited cell lines expressing this compound-K589E to quantify SHM efficiency (e.g., IgVH sequencing in B cells) .

Q. What mechanisms regulate this compound’s resection activity during homologous recombination, and how can these be experimentally modulated?

this compound resection is tightly regulated to prevent overprocessing of DNA ends:

  • Positive regulation : PCNA binding enhances this compound’s recruitment to DSBs, measured via chromatin immunoprecipitation (ChIP) in S-phase cells .
  • Negative regulation : 14-3-3 proteins bind this compound to limit resection, validated using 14-3-3 inhibitors (e.g., difopein) and resection assays in 14-3-3σ<sup>−/−</sup> cells .
  • RPA-mediated turnover : Single-molecule imaging shows RPA displaces this compound from ssDNA, restricting processive resection .

Experimental Design :

  • To study resection dynamics, use DNA combing or ssDNA-specific antibodies (e.g., BrdU under non-denaturing conditions) in synchronized cells .

Q. How does this compound’s enzymatic activity versus scaffolding function differentially impact DNA repair pathways?

Enzymatic Role :

  • MMR and HR : Nuclease-dead this compound (This compound-D173A) fails to repair base mismatches or resect DSBs, leading to repair defects comparable to This compound<sup>−/−</sup> models . Scaffolding Role :
  • Meiosis : This compound-D173A mice are fertile, indicating structural (non-catalytic) this compound functions suffice for chiasmata formation .
  • Class-switch recombination (CSR) : this compound scaffolds AID-mediated DNA breaks in B cells; both catalytic and scaffolding defects reduce CSR efficiency .

Methodology :

  • Compare This compound<sup>−/−</sup> and This compound-D173A mice in comet assays (DNA damage) and spectral karyotyping (chromosomal instability) .

Key Methodological Recommendations

  • For resection studies : Combine single-molecule imaging (e.g., TIRF microscopy) with biochemical assays to resolve this compound-RPA dynamics .
  • For clinical correlations : Use multi-omics integration (e.g., TCGA RNA-seq + proteomics) to link this compound expression to immune infiltration .
  • For polymorphism analysis : Employ Mendelian randomization to distinguish causal vs. associative roles of this compound variants in cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exo1
Reactant of Route 2
Reactant of Route 2
Exo1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.